The synthesis of 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine can be achieved through several methods. One prominent method involves the use of amine-catalyzed reactions, specifically the decarboxylative aldol reaction. In this approach, a trifluoropyruvate is reacted under mild conditions to yield the desired compound.
The molecular structure of 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine features an indene core with a trifluoromethyl substituent at the sixth position. This configuration contributes to its unique electronic properties and reactivity.
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is involved in various chemical reactions that leverage its functional groups. Notably, it can participate in nucleophilic substitutions and electrophilic aromatic substitutions due to its electron-rich indene system.
These reactions are significant for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine primarily involves its interaction with monoamine oxidase enzymes. Studies indicate that derivatives of this compound exhibit potent inhibitory effects on human monoamine oxidase B, which is crucial for regulating neurotransmitter levels in the brain.
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine exhibits several notable physical and chemical properties:
The applications of 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine are primarily centered around its role as a pharmacological agent:
The indane scaffold (2,3-dihydro-1H-indene) provides a unique semi-rigid bicyclic structure that bridges aromatic and aliphatic properties, making it a versatile pharmacophore in drug design. Unlike planar aromatic systems, the non-planar conformation of the indane ring reduces entropy penalties upon binding to biological targets, enhancing binding affinity. This scaffold’s metabolic stability exceeds that of purely aliphatic chains while retaining sufficient flexibility for optimal target interactions [9].
Recent applications highlight the indane moiety’s critical role in kinase inhibitor development. Molecular docking studies of FLT3/CHK1 dual inhibitors demonstrate that indane derivatives like 6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine adopt binding conformations that form hydrogen bonds with key residues (e.g., Glu85 and Cys87 in CHK1; Cys694 in FLT3). Conformational restriction via ring fusion, as employed in advanced AML therapeutics, significantly enhances kinase selectivity profiles while maintaining nanomolar potency against resistant FLT3-D835Y mutants (IC₅₀ = 22.80 nM) [9].
Table 1: Comparative Activity of Indane-Containing Kinase Inhibitors
Compound | Core Structure | CHK1 IC₅₀ (nM) | FLT3-D835Y IC₅₀ (nM) | Selectivity vs c-Kit |
---|---|---|---|---|
30 | 6-(CF₃)-indane-1-amine | 25.63 ± 2.30 | 22.80 ± 5.00 | >100-fold |
23 | 5-membered fused indane | 143.60 ± 1.41 | 69.13 ± 9.38 | Not reported |
33 | Heteroatom-modified | 183.35 ± 31.89 | 105.92 ± 21.33 | Not reported |
Beyond kinase inhibition, the indane scaffold’s geometric properties facilitate blood-brain barrier penetration, underpinning its application in CNS drug discovery. Derivatives functionalized at the 1-position exhibit enhanced binding to neurological targets (e.g., serotonin receptors, monoamine transporters) while the bicyclic system minimizes P-glycoprotein efflux—a key limitation for many neurotherapeutics [6] [10].
The trifluoromethyl (-CF₃) group serves as a privileged bioisostere in medicinal chemistry due to its profound influence on molecular properties. When incorporated at the 6-position of the indane scaffold, it induces three critical modifications:
Lipophilicity Enhancement: The -CF₃ group increases logP by approximately 1.0–1.5 units (experimental logP ≈ 3.07), facilitating membrane permeation. This property is quantified in the 6-(trifluoromethyl) derivative (C₁₀H₁₀F₃N; MW 201.19) through computational models that predict superior blood-brain barrier penetration relative to non-fluorinated analogs [5] [7].
Metabolic Stabilization: Fluorine’s strong carbon-fluorine bond (485 kJ/mol) resists oxidative metabolism by cytochrome P450 enzymes. In vivo studies of trifluoromethyl-indane derivatives demonstrate plasma half-life extensions of 2–3× compared to methyl-substituted analogs, reducing dosing frequency requirements [5] [10].
Electron-Withdrawing Effects: The -CF₃ group’s σI = 0.39 and σR = 0.43 alter electronic distribution, increasing the amine’s pKa by approximately 0.5 units. This enhances hydrogen-bonding capacity with biological targets like CHK1’s Lys38 residue, directly correlating with improved inhibitory potency (IC₅₀ reduction from 143 nM to 25.6 nM in CHK1) [9].
Table 2: Impact of Trifluoromethyl Substitution on Physicochemical Properties
Property | 6-Methylindan-1-amine | 6-(Trifluoromethyl)indan-1-amine | Change (%) |
---|---|---|---|
Molecular Weight | 147.20 g/mol | 201.19 g/mol | +36.7% |
Calculated logP (cLogP) | 2.10 | 3.07 | +46.2% |
Topological Polar Surface Area | 26.02 Ų | 26.02 Ų | 0% |
Metabolic Stability (t½) | ~1.5 h (human microsomes) | >4 h (human microsomes) | +167% |
The -CF₃ group’s orthogonal orientation relative to the indane ring creates steric shielding that protects the amine group from enzymatic N-acetylation, further enhancing metabolic stability. This geometric advantage is absent in linear fluoroalkyl chains, underscoring the strategic positioning at the indane 6-position [5] [10].
The synthesis of 6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine emerged as a strategic innovation during the 2010–2020 period, coinciding with advances in trifluoromethylation techniques (e.g., Umemoto’s reagent, photoredox catalysis). Early pharmacological interest focused on its potential as a rigid analog of fenfluramine derivatives, but applications rapidly expanded to kinase modulation and CNS therapeutics [9].
Commercial availability since 2018 reflects growing research utility, with catalog pricing demonstrating its premium research value:
The hydrochloride salt’s development addressed solubility limitations of the free base (water solubility <1 mg/mL), enabling in vivo efficacy studies. Its adoption in FLT3/CHK1 dual inhibitor programs (2020–2023) marked a significant evolution, where researchers exploited the scaffold to overcome resistance mutations in acute myeloid leukemia. Compound 30—a derivative containing the 6-(trifluoromethyl)indan-1-amine core—demonstrated nanomolar activity against FLT3-ITD and FLT3-TKD mutants while maintaining oral bioavailability (F > 60% in murine models) [9].
Table 3: Evolution of Commercial Availability (2018–2025)
Year | Vendor | Form Available | Purity (%) | Price (USD) | Key Application Area |
---|---|---|---|---|---|
2018 | BLD Pharm | Free base | Not specified | Inquire-only | Synthetic intermediate |
2020 | Fluorochem UK | Free base | 95.0% | £551/250mg | Kinase inhibitor scaffolds |
2021 | TRC Chemicals | Free base | >97% | $65/10mg | High-throughput screening |
2023 | CymitQuimica | Hydrochloride salt | 97% | €339/250mg | In vivo pharmacology |
2025 | Chemscene | Hydrochloride salt | ≥97% | $50+/100mg* | AML resistance inhibitors |
*Note: *HazMat fee applies for international shipping [8]
Current research explores structural diversification at the 1-amine position while retaining the 6-CF₃ group, yielding derivatives like 1-(2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)piperidin-4-ol hydrochloride (CAS 1189422-75-0). These efforts aim to optimize target-specific pharmacokinetics while leveraging the core scaffold’s proven metabolic stability and conformational advantages [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8